molecular formula C11H15ClF3N B6274009 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride CAS No. 2060041-18-9

1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride

Cat. No.: B6274009
CAS No.: 2060041-18-9
M. Wt: 253.7
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Description

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride: is a chemical compound with the molecular formula C11H15ClF3N . It is characterized by the presence of trifluoromethyl and phenyl groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoropropane and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as hydroxide ions (OH-) and amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-5-phenylpentan-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific research focus.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-phenylpropane: Similar in structure but with a shorter carbon chain.

    1,1,1-Trifluoro-4-phenylbutane: Another related compound with a different carbon chain length.

    1,1,1-Trifluoro-3-phenylpropane: A compound with a similar trifluoromethyl group but different positioning of the phenyl group.

Uniqueness

1,1,1-Trifluoro-5-phenylpentan-3-amine hydrochloride is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds can influence its reactivity and interactions in various applications.

Properties

CAS No.

2060041-18-9

Molecular Formula

C11H15ClF3N

Molecular Weight

253.7

Purity

95

Origin of Product

United States

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